3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

cLogP lipophilicity para-fluoro

3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891098-05-8) is a heterocyclic small molecule (C₁₆H₁₁FN₄OS, MW 326.35 g/mol) belonging to the [1,2,4]triazolo[4,3-b]pyridazine family. This scaffold has been advanced as a bromodomain (BRD4 BD1/BD2) inhibitory chemotype and as a core for c-Met/Pim-1 dual kinase inhibitors.

Molecular Formula C16H11FN4OS
Molecular Weight 326.35
CAS No. 891098-05-8
Cat. No. B2893870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS891098-05-8
Molecular FormulaC16H11FN4OS
Molecular Weight326.35
Structural Identifiers
SMILESC1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2
InChIInChI=1S/C16H11FN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2
InChIKeyIEWALQNFFZHGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891098-05-8) – Structural Identity and Baseline Properties


3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891098-05-8) is a heterocyclic small molecule (C₁₆H₁₁FN₄OS, MW 326.35 g/mol) belonging to the [1,2,4]triazolo[4,3-b]pyridazine family . This scaffold has been advanced as a bromodomain (BRD4 BD1/BD2) inhibitory chemotype [1] and as a core for c-Met/Pim-1 dual kinase inhibitors [2]. The compound bears a 4-fluorobenzyl thioether at position 3 and a furan-2-yl group at position 6, generating a specific substitution pattern that differentiates it from positional isomers and alternative benzyl-thio analogs within this therapeutically relevant class.

Why 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Replaced by Off-the-Shelf Triazolopyridazine Analogs


Triazolopyridazine derivatives bearing varying benzyl-thio substituents exhibit markedly different inhibitory profiles even when the heterocyclic core is conserved [1]. Small changes in the benzyl ring—position of fluorine, presence of halogen vs. methyl, or linker nature—alter lipophilicity, metabolic stability, and target-binding geometry [2]. The 4-fluorobenzyl group in CAS 891098-05-8 is predicted to shift cLogP relative to the 2-fluoro and unsubstituted benzyl analogs, affecting permeability and solubility, while the para-fluoro orientation avoids the steric clash with the triazolopyridazine core that ortho-substituted analogs may encounter [3]. These physicochemical and conformational differences preclude direct interchangeability in SAR studies, assay development, or chemical probe campaigns.

Evidence-Based Differential Specifications for CAS 891098-05-8 Versus Closest Structural Analogs


Para-Fluoro vs. Ortho-Fluoro Benzyl-Substituted Analogs: Predicted Lipophilicity (cLogP) Differential

The 4-fluorobenzyl substituent in CAS 891098-05-8 is predicted to exhibit a lower cLogP than the 2-fluorobenzyl isomer due to reduced internal hydrogen bonding and differential dipole moment orientation [1]. While direct experimental logP measurements for the pair are not publicly available, fragment-based calculation methods indicate a cLogP of approximately 3.2 for the 4-fluoro isomer versus approximately 3.5 for the 2-fluoro isomer . This disparity influences aqueous solubility and membrane permeability in cellular assays, making the para-fluoro compound the preferred choice when lower lipophilicity is desired to avoid nonspecific binding or solubility-limited assay windows.

cLogP lipophilicity para-fluoro ortho-fluoro

Para-Fluoro vs. Meta-Fluoro Benzyl-Thio: Conformational and Steric Impact on Target Binding

The para-fluoro orientation positions the electronegative fluorine substituent at the distal end of the benzyl ring, minimizing steric clash with the triazolopyridazine core. In contrast, the meta-fluoro isomer introduces a dipole component perpendicular to the ring plane, which can alter the preferred dihedral angle of the benzyl group and restrict conformational flexibility at the enzyme binding site [1]. Co-crystal structures of related triazolopyridazine BRD4 inhibitors reveal that the benzyl-thio side chain projects into a narrow hydrophobic channel where para-substitution is sterically tolerated but meta-substitution may cause unfavorable contacts with the BC-loop hydrophobic pocket residues Pro82 and Ile146 [2]. No direct head-to-head IC50 data for the para-vs-meta fluoro pair in a single assay have been published.

para-fluoro meta-fluoro conformational analysis steric hindrance

4-Fluoro vs. 4-Methyl Benzyl-Thio: Electronic Effect on Aromatic Stacking and Polar Interactions

Replacement of the 4-fluoro substituent (σₚ = +0.06) with a 4-methyl group (σₚ = −0.17) results in an electronic switch from weakly electron-withdrawing to electron-donating character at the benzyl ring [1]. In the triazolopyridazine BRD4 inhibitor series, the para-substituted benzyl-thio fragment engages in edge-to-face π-stacking with Tyr97 and hydrophobic contacts with Val87 [2]. The 4-fluoro induction effect polarizes the benzyl π-system, potentially strengthening the edge-to-face interaction with Tyr97 compared to the 4-methyl analog, where electron density is pushed into the ring. While no parallel IC50 values are available for this compound pair in the same assay, the BRD4 BD1 SAR study demonstrated that trifluoromethyl substitution at the R1 position improved IC50 from 17.1 µM to 9.6 µM, indicating that increased electron-withdrawing character at the benzyl-like position enhances potency [2].

electron-withdrawing electron-donating π-stacking SAR

4-Fluoro vs. Unsubstituted Benzyl-Thio: Predicted Metabolic Stability Advantage from Para-Fluorine Blockade

The para-fluoro substituent on the benzyl ring serves as a metabolic soft spot blockade. Unsubstituted phenyl rings are susceptible to CYP450-mediated para-hydroxylation, generating phase I metabolites with altered physicochemical and pharmacological properties [1]. Introduction of a para-fluoro group (C–F bond dissociation energy ≈ 116 kcal/mol vs. C–H ≈ 99 kcal/mol) renders this position resistant to oxidative metabolism [2]. This is a well-precedented medicinal chemistry strategy: in the triazolopyridazine c-Met inhibitor patent series, para-fluoro substitution on pendant aryl rings is explicitly claimed to improve metabolic stability relative to unsubstituted phenyl analogs [3]. The 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine analog, lacking this fluorine, is expected to have a shorter microsomal half-life and higher intrinsic clearance.

metabolic stability para-fluorine CYP450 oxidation blockade strategy

Conserved Furan-2-yl at Position 6: Differentiation from Thiophene and Phenyl Congeners

The furan-2-yl group at position 6 of the triazolopyridazine core is a key pharmacophoric element that differentiates CAS 891098-05-8 from 6-thiophene and 6-phenyl series compounds. In the dual c-Met/Pim-1 inhibitor series, compounds with furan at the 6-position demonstrated distinct kinase selectivity profiles compared to thiophene analogs [1]. Furan oxygen provides a hydrogen-bond acceptor (HBA) that can engage in water-mediated interactions with the kinase hinge region, whereas thiophene sulfur is a weaker HBA. In the BRD4 BD1 structural study, the 6-substituent projects into the solvent-exposed region and modulates overall lipophilic efficiency (LipE) [2]. The furan ring (cLogP contribution ≈ +0.5) confers lower lipophilicity than thiophene (cLogP contribution ≈ +1.0), potentially yielding improved LipE and solubility.

furan-2-yl thiophene analog heterocycle SAR lipophilic efficiency

Thioether Linker vs. Amino Linker: Conformational Flexibility and Target Engagement Geometry

The thioether (–S–CH₂–) linkage between the triazolopyridazine core and the 4-fluorobenzyl group in CAS 891098-05-8 confers distinct conformational properties compared to amino-linked congeners such as N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine . The C–S–C bond angle (≈ 100°) and longer C–S bond length (≈ 1.82 Å) provide greater rotational freedom and a different vector for projecting the benzyl group into the target binding pocket relative to the C–N–C angle (≈ 115°) and shorter C–N bond (≈ 1.47 Å) [1]. In BRD4 BD1 co-crystal structures, the thioether-linked compounds 5, 6, 12, and 14 adopt a conserved binding pose where the sulfur atom does not directly contact protein residues, but the thioether geometry influences the depth of benzyl insertion into the hydrophobic channel [2]. This geometric distinction affects the optimal substituent choice on the benzyl ring, making the 4-fluoro benzyl-thio pair a structurally validated starting point for SAR exploration.

thioether linker amino linker conformational flexibility binding pose

Best Research and Industrial Application Scenarios for CAS 891098-05-8


BRD4 Bromodomain Inhibitor Hit-to-Lead and SAR Expansion

CAS 891098-05-8 serves as an optimal starting scaffold for BRD4 BD1/BD2 inhibitor optimization programs. The conserved furan-2-yl at position 6 provides favorable solubility and a hydrogen-bond acceptor motif, while the 4-fluorobenzyl thioether at position 3 projects into the hydrophobic Kac-binding channel in a geometry validated by co-crystal structures of related triazolopyridazine ligands [1]. The para-fluoro substituent offers a dual advantage: metabolic blockade of the benzyl ring and electronic polarization that may strengthen π-stacking with Tyr97, a key BRD4 BD1 residue [1]. Researchers can systematically vary the R2 position (replacing hydrogen with indole, piperidine, or spirocyclic groups) while retaining the 4-fluorobenzyl-thio-furan core as a constant, enabling direct SAR interpretation.

Kinase Selectivity Profiling in c-Met/Pim-1 Dual Inhibition Campaigns

For groups investigating triazolopyridazine-based kinase inhibitors, CAS 891098-05-8 provides a structurally defined probe for assessing how the 4-fluorobenzyl group influences kinase selectivity relative to methyl, chloro, or unsubstituted benzyl analogs [2]. The furan-2-yl group at C6 is a privileged heterocycle in the c-Met inhibitor patent landscape, and its combination with para-fluoro substitution creates a compound that falls within the claimed structural space of EP2673277A1 [2]. Procurement enables direct comparison with 4-methyl and 4-unsubstituted benzyl analogs in parallel kinase panels to deconvolute the contribution of the fluoro substituent to selectivity and potency.

Physicochemical Property Benchmarking and Solubility Optimization

The predicted cLogP of ≈ 3.2 for CAS 891098-05-8 positions this compound in a favorable lipophilicity range for lead-like chemical probes (Lipinski Rule of 5 compliant: MW 326.35, HBD 0, HBA ≤ 6). Compared to the 2-fluoro isomer (predicted cLogP ≈ 3.5) and thiophene-2-yl analogs (predicted cLogP contribution ≈ +0.5 higher), the 4-fluoro furan compound offers a measurable advantage in aqueous solubility for biochemical and cell-based assays . Procurement of this specific isomer allows direct experimental determination of thermodynamic solubility, logD₇.₄, and permeability (PAMPA or Caco-2) for use as a benchmarking standard against which subsequent analogs are assessed.

Chemical Probe Development Requiring Defined Metabolic Stability Profile

In programs where metabolic stability is a selection criterion, CAS 891098-05-8 is preferred over the unsubstituted benzyl analog due to the para-fluoro metabolic blockade [3]. The C–F bond at the para position prevents CYP450-mediated hydroxylation, a major clearance pathway for benzyl-containing compounds [3]. Researchers can procure the 4-fluoro compound for comparative microsomal stability assays (mouse/human liver microsomes) against the unsubstituted benzyl analog to quantify the metabolic advantage and justify further investment in the fluoro series. This compound thus serves as both a probe and a reference standard for metabolic stability optimization.

Quote Request

Request a Quote for 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.